molecular formula C15H14N2O3 B3369277 N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide CAS No. 23059-22-5

N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide

Cat. No.: B3369277
CAS No.: 23059-22-5
M. Wt: 270.28 g/mol
InChI Key: PIFFCRQQXKDXJQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 3-pyridylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-hydroxyphenyl derivative.

    Reduction: 3-hydroxypropanamide derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide: Similar structure but with a phenyl group instead of a pyridinyl group.

    N-(3-methoxyphenyl)-3-oxo-3-thiophen-3-ylpropanamide: Contains a thiophenyl group instead of a pyridinyl group.

Uniqueness

N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide is unique due to the presence of both methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. The pyridinyl group, in particular, enhances its potential as a ligand in coordination chemistry and its ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-6-2-5-12(8-13)17-15(19)9-14(18)11-4-3-7-16-10-11/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFCRQQXKDXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407098
Record name N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23059-22-5
Record name N-(3-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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